3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile
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Overview
Description
3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile is a chemical compound that belongs to the class of benzoxazole derivatives. . The compound features a benzoxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms, and a propanenitrile group, which is a three-carbon chain terminating in a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-phenylacetamides catalyzed by palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH) . This method provides a facile procedure to prepare benzoxazoles with available substrates.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amino derivatives of the propanenitrile group.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The compound may interact with cellular proteins, affecting signal transduction pathways and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-methylbenzoxazole
- 5-methylbenzoxazole
- 2-phenylbenzoxazole
Uniqueness
3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives . Its propanenitrile group also provides additional functionalization possibilities, making it a versatile compound for various applications.
Biological Activity
3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzoxazole ring substituted with a propanenitrile group. This unique arrangement contributes to its distinct biological properties compared to other benzoxazole derivatives.
Synthesis
The synthesis of this compound typically involves the cyclization of an appropriate precursor compound with cyanogen bromide in a polar solvent like DMF (Dimethylformamide). The reaction conditions are optimized to yield high purity and yield of the final product, which can be characterized using techniques such as NMR and IR spectroscopy .
Antimicrobial Properties
Research indicates that compounds with a benzoxazole moiety exhibit significant antimicrobial activity. In particular, this compound has been studied for its effects against various bacterial strains. A study revealed that certain benzoxazole derivatives inhibited quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factors .
Table 1: Antimicrobial Activity Data
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of benzoxazole derivatives is well-documented. Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancers. For instance, derivative compounds have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 10.5 |
A549 | 12.0 | |
PC3 | 15.0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been suggested that this compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation. For example, some benzoxazole derivatives inhibit the activity of kynurenine 3-monooxygenase (KMO), which plays a role in tryptophan metabolism and has implications in cancer progression .
Case Studies
Several case studies have highlighted the therapeutic potential of benzoxazole derivatives:
- Inhibition of Quorum Sensing : A study demonstrated that certain derivatives effectively inhibited quorum sensing in Pseudomonas aeruginosa, leading to decreased virulence and enhanced efficacy when used alongside traditional antibiotics .
- Anticancer Efficacy : In vivo studies on mice indicated that treatment with a related benzoxazole compound significantly reduced tumor size in models of lung cancer compared to controls .
Properties
CAS No. |
61309-77-1 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(2-methyl-1,3-benzoxazol-5-yl)propanenitrile |
InChI |
InChI=1S/C11H10N2O/c1-8-13-10-7-9(3-2-6-12)4-5-11(10)14-8/h4-5,7H,2-3H2,1H3 |
InChI Key |
MNTXJNVBNRTFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CCC#N |
Origin of Product |
United States |
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